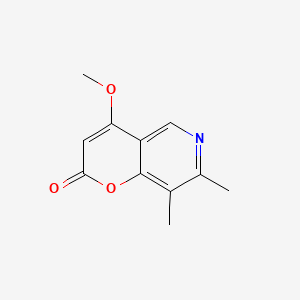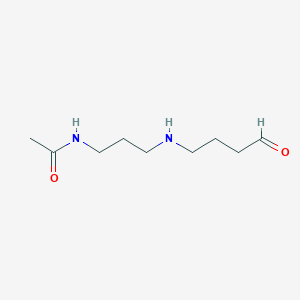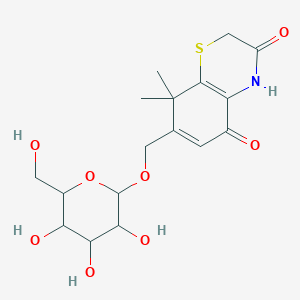
黄葵苷
描述
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione is a heterocyclic glucoside compound extracted from the fruits of Xanthium sibiricum, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .
科学研究应用
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glucoside reactions and mechanisms.
Biology: Investigated for its role in cellular processes and potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
生化分析
Biochemical Properties
Xanthiside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with β-glucosidases, a group of enzymes that hydrolyze β-glucosidic bonds in glucosides These interactions are crucial for the compound’s activity, as β-glucosidases facilitate the release of glucose from Xanthiside, thereby influencing its biochemical behavior
Cellular Effects
Xanthiside exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . Xanthiside can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, Xanthiside affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux. These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of Xanthiside involves several key interactions at the molecular level. Xanthiside binds to β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This interaction is essential for the compound’s activity, as it enables the subsequent biochemical reactions that Xanthiside participates in. Additionally, Xanthiside may inhibit or activate other enzymes, depending on the specific context and concentration. Changes in gene expression induced by Xanthiside further contribute to its molecular mechanism, as they alter the cellular environment and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthiside can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Xanthiside is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that Xanthiside can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of Xanthiside vary with different dosages in animal models. At low doses, Xanthiside may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses . At higher doses, Xanthiside can have toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which Xanthiside exerts its optimal effects without causing harm.
Metabolic Pathways
Xanthiside is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This glucose can then enter various metabolic pathways, influencing metabolic flux and the levels of key metabolites. Additionally, Xanthiside may interact with other enzymes and cofactors involved in these pathways, further modulating its metabolic effects.
Transport and Distribution
Within cells and tissues, Xanthiside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments Xanthiside’s distribution is crucial for its activity, as it determines the sites of its biochemical interactions and effects
Subcellular Localization
Xanthiside’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence Xanthiside’s interactions with biomolecules and its overall biochemical behavior
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthiside typically involves the extraction from the dried fruits of Xanthium sibiricum. The extraction process includes the use of solvents such as methanol and ethyl acetate, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
Industrial production of xanthiside is not widely documented, but it generally follows the principles of large-scale extraction and purification used for other plant-derived compounds. This involves optimizing the extraction conditions to maximize yield and purity, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: 8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert xanthiside into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced glucosides .
作用机制
The mechanism of action of xanthiside involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways, inhibit oxidative stress, and induce apoptosis in cancer cells. The exact molecular targets include enzymes and receptors involved in these pathways .
相似化合物的比较
Similar Compounds
Xanthiazone: Another glucoside from Xanthium species with similar biological activities.
Thiazinedione Glycosides: Compounds with a similar chemical structure and biological properties.
Uniqueness
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione is unique due to its specific glucoside structure and the presence of a thiazinedione moiety, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for research and therapeutic applications .
属性
IUPAC Name |
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSDYSKIVXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263623.png)
![(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1263625.png)
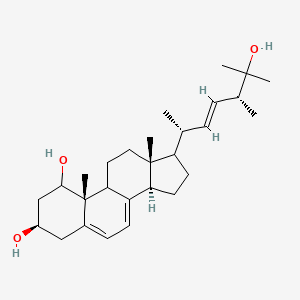

![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
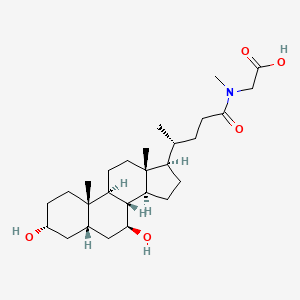
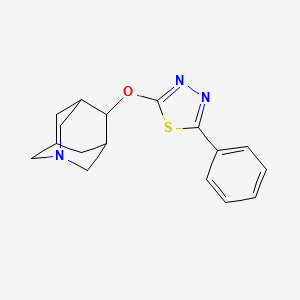
![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)
